7-Hydroxy Coumarin-13C6

描述

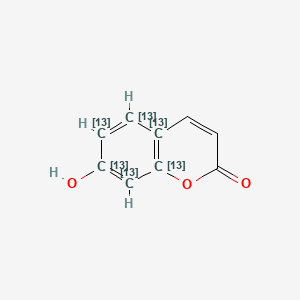

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxyl group at the 7th position of the coumarin structure, and it is labeled with carbon-13 isotopes at six positions. The compound is known for its significant biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Knoevenagel condensation reaction, where 7-hydroxy-4-methyl coumarin is reacted with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carbon-13 isotopes.

Industrial Production Methods: Industrial production of 7-Hydroxy Coumarin-13C6 involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The use of advanced techniques such as isotope labeling and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity and yield.

化学反应分析

Types of Reactions: 7-Hydroxy Coumarin-13C6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Formation of 7-hydroxy-4-chromenone.

Reduction: Formation of 7-hydroxy-4-chromanone.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

科学研究应用

Role in Drug Metabolism Studies

7-Hydroxy Coumarin-13C6 is primarily utilized as an internal standard in mass spectrometry for the analysis of coumarin metabolites. Its isotopic labeling allows researchers to differentiate between the internal standard and native metabolites in biological samples. This application is crucial for understanding the pharmacokinetics of coumarins, which are known for their extensive biotransformation in the body.

Case Study: Quantification of Metabolites

In a study investigating the metabolism of coumarins, researchers employed this compound as an internal standard to quantify metabolites formed during hepatic metabolism. The isotopic enrichment facilitated accurate measurement of metabolite concentrations, providing insights into the metabolic pathways involved and enhancing the understanding of coumarin's pharmacological effects .

Fluorescent Probes for Binding Studies

Another significant application of this compound lies in its use as a fluorescent probe for studying protein interactions. Specifically, it has been developed as an affinity-based fluorescent indicator for competitive binding studies involving macrophage migration inhibitory factor (MIF).

Case Study: MIF Binding Assay

A research study demonstrated the synthesis of a derivative of 7-hydroxycoumarin that exhibited strong binding affinity to MIF. The compound was used to develop a fluorescence intensity detection assay that allowed for real-time monitoring of MIF interactions with potential inhibitors. This method not only quantified binding affinity but also provided insights into the molecular mechanisms underlying MIF-related cellular processes .

Biodegradation Studies

This compound has also been investigated for its role in biodegradation processes. Certain microorganisms, such as Pseudomonas mandelii, have shown the capability to degrade this compound, which can be instrumental in bioremediation efforts.

Case Study: Microbial Degradation

A study identified a strain of Pseudomonas mandelii capable of degrading 7-hydroxycoumarin through specific metabolic pathways. This research highlights the potential use of this compound in environmental applications where microbial degradation can mitigate pollution caused by coumarins .

Pharmacokinetics and Transport Mechanisms

Research has also focused on the pharmacokinetics of 7-hydroxycoumarin and its glucuronide forms, particularly regarding their transport mechanisms within biological systems.

Case Study: Transport Studies

A pharmacokinetic study revealed that while 7-hydroxycoumarin itself is not transported by major efflux transporters, its glucuronide form is effectively excreted by multidrug resistance-associated proteins (MRP) such as MRP3 and MRP4. This finding is critical for understanding how coumarin metabolites are processed and eliminated from the body .

Summary Table: Applications of this compound

作用机制

The mechanism of action of 7-Hydroxy Coumarin-13C6 involves its interaction with various molecular targets and pathways:

Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging and detection applications.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

相似化合物的比较

7-Hydroxy Coumarin-13C6 can be compared with other similar compounds such as:

7-Hydroxy Coumarin: The non-labeled version, which shares similar properties but lacks the carbon-13 isotopes.

4-Methylumbelliferone: Another coumarin derivative with a methyl group at the 4th position, used in similar applications.

Esculetin: A coumarin derivative with hydroxyl groups at the 6th and 7th positions, known for its anti-inflammatory properties.

Uniqueness: The incorporation of carbon-13 isotopes in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotope-based analytical techniques, providing detailed insights into molecular structures and dynamics.

生物活性

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 7-position of the coumarin structure, which significantly influences its biological properties. The compound is often used as a fluorescent probe in biochemical assays due to its strong fluorescence characteristics and has been studied for its potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it suitable for imaging applications and as a probe for various biological assays.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, affecting metabolic pathways. For instance, it has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer .

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In one study, it was shown to inhibit the proliferation of A549 lung cancer cells through interference with MIF activity . This suggests potential applications in cancer therapy, particularly in targeting inflammatory pathways associated with tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 7-hydroxycoumarins exhibit activity against various microbial strains, indicating potential for development as antimicrobial agents .

Role in Drug Metabolism

As a metabolite of coumarin, this compound plays a crucial role in understanding drug metabolism. It is involved in the sulfation pathway, where it is conjugated by sulfotransferase enzymes to enhance solubility for excretion. This aspect is particularly important for pharmacokinetic studies.

Study on MIF Inhibition

A significant study explored the binding affinity of 7-Hydroxy Coumarin derivatives to MIF's tautomerase active site. The findings revealed a high affinity (K_i = 18 ± 1 nM) for one derivative, demonstrating its potential as a therapeutic agent targeting MIF-related pathways in inflammation and cancer .

Bioavailability Research

A pilot study on the bioavailability of coumarins indicated that upon peroral administration, 7-hydroxycoumarin exhibited extensive first-pass metabolism but was effectively absorbed as its glucuronide form. This highlights its importance as an active metabolite contributing to the pharmacological effects observed with coumarin derivatives .

Data Tables

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Hydroxy Coumarin-<sup>13</sup>C6 to ensure isotopic purity?

- Methodological Answer : Synthesis should prioritize isotopic labeling efficiency. Use <sup>13</sup>C-enriched precursors (e.g., salicylic acid-<sup>13</sup>C6) in the Pechmann condensation reaction. Monitor reaction progress via LC-MS to confirm isotopic incorporation (≥98% purity) and avoid isotopic dilution from unlabeled reagents. Post-synthesis, purify using preparative HPLC with a C18 column and aqueous-organic gradient . Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of unlabeled byproducts .

Q. What spectroscopic techniques are critical for characterizing 7-Hydroxy Coumarin-<sup>13</sup>C6?

- Methodological Answer :

- NMR : <sup>13</sup>C NMR is essential to verify isotopic enrichment at the six labeled carbons. Compare chemical shifts with unlabeled 7-hydroxycoumarin (NIST reference data ).

- HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 179.035 for unlabeled vs. m/z 185.067 for <sup>13</sup>C6).

- IR : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1650–1750 cm<sup>-1</sup>) functional groups .

Q. How should researchers design analytical protocols to quantify 7-Hydroxy Coumarin-<sup>13</sup>C6 in biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with isotopic internal standards (e.g., 7-Hydroxy Coumarin-d4). Use a calibration curve (1–1000 ng/mL) in spiked plasma or tissue homogenates. Validate precision (CV <15%) and recovery (>80%) per FDA guidelines. Include quality controls at low, medium, and high concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted for 7-Hydroxy Coumarin-<sup>13</sup>C6 derivatives in neurodegenerative models?

- Methodological Answer :

- Synthesis : Introduce substituents (e.g., brominated groups at the 4-methyl position) to enhance blood-brain barrier permeability .

- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method and MAO-B activity via fluorometric assays. Compare IC50 values with donepezil and selegiline .

- In Vivo Models : Use male albino mice (e.g., scopolamine-induced memory impairment) to assess cognitive improvement via Morris water maze. Measure hippocampal neuronal survival via histopathology .

Q. What strategies resolve contradictions in reported antioxidant activity data for 7-Hydroxy Coumarin-<sup>13</sup>C6?

- Methodological Answer :

- Standardize Assays : Use DPPH and ABTS radical scavenging assays under identical conditions (pH 7.4, 25°C). Normalize results to Trolox equivalents.

- Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) and sample degradation during storage.

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC50 ranges: 10–50 μM) and identify outliers via Grubbs’ test .

Q. How can researchers ensure reproducibility when using 7-Hydroxy Coumarin-<sup>13</sup>C6 in pharmacokinetic studies?

- Methodological Answer :

- Documentation : Report detailed synthesis protocols (reagent ratios, reaction times), storage conditions (−80°C in amber vials), and LC-MS parameters (column type, mobile phase).

- Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo or Figshare. Reference NIST spectral data for cross-validation .

- Collaborative Trials : Conduct inter-laboratory studies to compare bioavailability results (e.g., oral vs. intravenous administration in rodents) .

Q. Methodological Guidance Tables

Q. Key Considerations for Advanced Studies

- Funding Impact : Grants supporting isotopic labeling (e.g., <sup>13</sup>C precursors) may limit scalability. Explore collaborative funding for large-scale synthesis .

- Ethical Reporting : Disclose conflicts of interest (e.g., reagent donations from chemical suppliers) and adhere to journal guidelines for chemical structure graphics .

属性

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。